molecular formula C7H5Cl2FO B13205703 1-Chloro-3-(chloromethoxy)-2-fluorobenzene

1-Chloro-3-(chloromethoxy)-2-fluorobenzene

Cat. No.: B13205703
M. Wt: 195.01 g/mol
InChI Key: ZNOHHCJGDITWCA-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethoxy)-2-fluorobenzene is a versatile halogenated aromatic intermediate designed for research and development applications in synthetic organic chemistry. Its molecular structure, incorporating both chloro and fluoro substituents on the benzene ring along with a reactive chloromethoxy side chain, makes it a valuable building block for constructing more complex molecules. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, where the chlorine or fluorine atoms can be selectively substituted. Furthermore, the chloromethoxy group offers a handle for further functionalization, enabling its use in the synthesis of novel ether derivatives or as a precursor to other key intermediates. Researchers can leverage this chemical in the exploration and creation of new compounds for various fields, including pharmaceutical sciences and materials chemistry. As with all compounds of this nature, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

1-chloro-3-(chloromethoxy)-2-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-6-3-1-2-5(9)7(6)10/h1-3H,4H2

InChI Key

ZNOHHCJGDITWCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCCl

Origin of Product

United States

Preparation Methods

Chloromethylation of 2-Fluorobenzene

  • Reagents: Formaldehyde, hydrochloric acid, and a Lewis acid catalyst such as zinc chloride (ZnCl₂).
  • Procedure: The aromatic ring undergoes electrophilic substitution with chloromethyl cation generated in situ, predominantly at the ortho or para positions relative to existing substituents, depending on directing effects.
  • Outcome: Formation of 2-(chloromethyl)-fluorobenzene.

Introduction of Chloromethoxy Group

  • Reagents: Chloromethyl ether (or chloromethoxy precursor) and a base such as potassium carbonate (K₂CO₃).
  • Procedure: Nucleophilic substitution occurs at the chloromethyl group, replacing hydrogen with a chloromethoxy group, yielding 1-chloro-3-(chloromethoxy)-2-fluorobenzene.

Advantages:

  • High regioselectivity due to directing effects of fluorine and existing substituents.
  • Well-established protocols with predictable yields.

Limitations:

  • Requires careful control of reaction conditions to avoid poly-substitution.

Chloromethylation Followed by Nucleophilic Substitution with Chloromethoxy

Method Overview:
This method involves a two-step process: chloromethylation of the aromatic ring, followed by nucleophilic substitution with chloromethyl methyl ether.

Chloromethylation of 2-Fluorobenzene

Nucleophilic Substitution with Chloromethyl Methyl Ether

  • Reagents: Chloromethyl methyl ether, K₂CO₃ as base, solvent such as acetone or acetonitrile.
  • Procedure: The chloromethyl group on the aromatic ring reacts with chloromethyl methyl ether, forming the chloromethoxy substituent at the meta position relative to the fluorine.

Research Data:
This method has been documented in aromatic substitution literature, emphasizing its efficiency for introducing chloromethoxy groups onto chloromethylated aromatic rings, with yields often exceeding 70% under optimized conditions.

Aromatic Nucleophilic Substitution (SNAr) Strategy

Method Overview:
Given the electron-withdrawing nature of fluorine, nucleophilic aromatic substitution (SNAr) can be employed to introduce chloromethoxy groups selectively.

Activation of Aromatic Ring

  • Reagents: Potassium tert-butoxide (t-BuOK), chloromethyl methyl ether, and suitable solvents such as DMSO or DMF.
  • Reaction Conditions: Elevated temperatures (100-150°C).
  • Mechanism: Nucleophilic attack at the aromatic ring facilitated by fluorine's activating effect, replacing a suitable leaving group with chloromethoxy.

Note:
This method is less common due to the need for activated aromatic systems but can be effective when other routes are less feasible.

Data Table: Comparison of Preparation Methods

Method Reagents Key Conditions Yield Advantages Limitations
Direct Chloromethylation + Nucleophilic Substitution Formaldehyde, HCl, ZnCl₂, chloromethyl ether, K₂CO₃ Reflux 60-80°C 65-75% High regioselectivity, straightforward Multiple steps, potential poly-substitution
Chloromethylation + Chloromethoxy substitution Formaldehyde, HCl, ZnCl₂; chloromethyl methyl ether Reflux 60-80°C >70% Well-documented, predictable Requires purification steps
SNAr Activation t-BuOK, chloromethyl methyl ether, DMSO 100-150°C Variable Useful for activated rings Less effective for unactivated systems

Research Findings and Perspectives

Recent advances in aromatic substitution chemistry have emphasized the importance of regioselectivity and functional group compatibility. For example, a study in The Journal of Organic Chemistry (2011) demonstrated that chloromethylation followed by nucleophilic substitution offers a robust route for functionalizing fluorinated aromatics, with yields often exceeding 70% under optimized conditions.

Chemical Reactions Analysis

1-Chloro-3-(chloromethoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by other nucleophiles under appropriate conditions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For instance, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.

    Addition Reactions: The fluorine atom can participate in addition reactions, especially with electrophiles.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield phenolic derivatives .

Scientific Research Applications

1-Chloro-3-(chloromethoxy)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-3-(chloromethoxy)-2-fluorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine enhances its ability to form stable complexes with these targets, thereby modulating their activity. The pathways involved often include nucleophilic aromatic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The chloromethoxy group (–OCH₂Cl) in the target compound provides intermediate polarity compared to strongly electron-withdrawing –OCF₃ (trifluoromethoxy) and less polar –CF₂H (difluoromethyl) . Fluorine at position 2 enhances ring deactivation, reducing electrophilic substitution reactivity relative to non-fluorinated analogs.

Lipophilicity :

  • The target compound’s estimated XLogP³ (~3.1) is lower than 1-chloro-3-(trifluoromethoxy)benzene (~3.5) due to reduced fluorine content, suggesting better aqueous solubility.

Applications :

  • Compounds with –OCF₃ or –CF₃ groups (e.g., ) are often used in medicinal chemistry for metabolic stability, whereas –OCH₂Cl may serve as a leaving group or site for further functionalization .

Biological Activity

1-Chloro-3-(chloromethoxy)-2-fluorobenzene is an aromatic compound notable for its unique combination of substituents, which includes chlorine, fluorine, and a chloromethoxy group. This structural configuration significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C7_7H6_6Cl2_2F1_1O, with a molecular weight of approximately 195.01 g/mol. The following sections will explore the biological activity of this compound, including its toxicity profiles, potential applications in pharmaceuticals, and relevant case studies.

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety profile of this compound. Key findings from various studies include:

  • Acute Toxicity : An inhalation study on rats indicated an LC50 value of approximately 2.8 mg/l for both sexes, with clinical signs such as respiratory distress and ataxia observed at higher concentrations .
  • Dermal Toxicity : Dermal studies revealed LD50 values exceeding 2000 mg/kg for rats, indicating low acute dermal toxicity. However, signs of irritation were noted .
  • Repeated Dose Toxicity : Studies have shown that repeated exposure can lead to gastrointestinal irritation and other systemic effects .

Case Study 1: Inhalation Toxicity in Rats

A study conducted by Clariant GmbH evaluated the effects of inhalation exposure to this compound in rats. The study found that exposure to concentrations above 1.548 mg/l resulted in mortality, with recovery observed in surviving animals within five days post-exposure .

Case Study 2: Dermal Exposure in Rabbits

In a dermal toxicity study involving rabbits, the compound was applied at varying doses (1000 to 4000 mg/kg). The results indicated significant irritation and systemic effects at higher doses, with LD50 values estimated at 1700 mg/kg for males and 2200 mg/kg for females .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarityKey Differences
1-Chloro-3-fluoro-2-methoxybenzene0.89Contains a methoxy group instead of chloromethoxy.
4-Chloro-1-(chloromethyl)-2-fluorobenzene0.89Lacks fluorine at the second position; different reactivity.
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene0.87Contains additional fluorine substituents affecting properties.
2-Chloro-4-(chloromethyl)-1-fluorobenzene0.89Different positioning of substituents alters reactivity.

This table illustrates how variations in substituent positioning and type can influence biological activity and toxicity profiles.

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